molecular formula C16H23NO3 B2943168 N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide CAS No. 1351616-58-4

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide

Cat. No.: B2943168
CAS No.: 1351616-58-4
M. Wt: 277.364
InChI Key: WTICFGNTNADAFA-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide: is an organic compound that features a benzamide core with a methoxy group at the 3-position and a cyclohexyl-hydroxyethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of cyclohexylamine with ethylene oxide to form 2-cyclohexyl-2-hydroxyethylamine.

    Amidation Reaction: The hydroxyethylamine intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of N-(2-cyclohexyl-2-oxoethyl)-3-methoxybenzamide.

    Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.

    Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the methoxybenzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexyl-2-hydroxyethyl)-3-methylbenzamide
  • N-(2-cyclohexyl-2-hydroxyethyl)-3-ethoxybenzamide
  • N-(2-cyclohexyl-2-hydroxyethyl)-3-chlorobenzamide

Uniqueness

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-20-14-9-5-8-13(10-14)16(19)17-11-15(18)12-6-3-2-4-7-12/h5,8-10,12,15,18H,2-4,6-7,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTICFGNTNADAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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